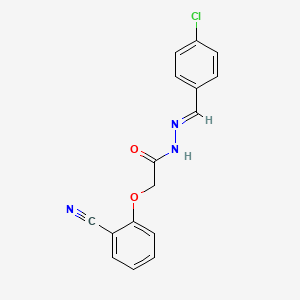![molecular formula C15H22Cl2N2O2 B5594868 [1-[(3,5-dichloro-4-pyridinyl)methyl]-3-(2-methoxyethyl)-3-piperidinyl]methanol](/img/structure/B5594868.png)
[1-[(3,5-dichloro-4-pyridinyl)methyl]-3-(2-methoxyethyl)-3-piperidinyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis : While no direct synthesis method for the specified compound was found, studies on methanol synthesis and reforming processes might offer insights into the methods and challenges in synthesizing complex organic compounds. For instance, Cybulski (1994) discusses methanol synthesis, emphasizing catalysts, mechanism, kinetics, and chemical equilibria, which could provide foundational knowledge applicable to a broad range of methanol-derived compounds (Cybulski, 1994).
Molecular Structure Analysis : Although specific molecular structure analyses for the requested compound were not identified, general principles of analyzing the molecular structures of complex organic compounds can be found in reviews of methanol reforming processes and their catalytic mechanisms. Yong et al. (2013) provide a review of Cu-based catalysts in methanol reforming, detailing surface reaction mechanisms and reaction schemes, which might offer a perspective on molecular interactions and structural considerations (Yong et al., 2013).
Chemical Reactions and Properties : While specific reactions and properties of the requested compound were not found, research on methanol's chemical properties, such as those discussed by García et al. (2021), can provide insights into the reactivity, stability, and potential chemical transformations of methanol and its derivatives, which may be indirectly relevant to understanding similar compounds (García et al., 2021).
Physical and Chemical Properties Analysis : The review by Heinzel and Barragán (1999) on the methanol crossover in direct methanol fuel cells touches on physical and chemical barriers in methanol utilization, providing an indirect look at the properties of methanol in technological applications. This might offer a glimpse into the behavior of methanol-based compounds under different conditions (Heinzel & Barragán, 1999).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[1-[(3,5-dichloropyridin-4-yl)methyl]-3-(2-methoxyethyl)piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22Cl2N2O2/c1-21-6-4-15(11-20)3-2-5-19(10-15)9-12-13(16)7-18-8-14(12)17/h7-8,20H,2-6,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNQFJHPKUKASY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1(CCCN(C1)CC2=C(C=NC=C2Cl)Cl)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,4-dihydro-2H-chromen-6-ylcarbonyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5594785.png)
![5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5594792.png)

![methyl 9-{[5-(2-chlorophenyl)-2-furyl]methylene}-6a-methyl-10-oxo-6,6a,9,10-tetrahydro-11aH-[1]benzofuro[2,3-e]cyclopropa[d][1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5594811.png)
![N-methyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide hydrochloride](/img/structure/B5594815.png)
![N-ethyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5594828.png)
![4-(1H-imidazol-1-yl)-6-[4-(2-naphthoyl)-1-piperazinyl]pyrimidine](/img/structure/B5594830.png)
![4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5594837.png)
![4-[4-(4-phenylbutanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5594842.png)
![3-{5-[(3,4-dichlorobenzyl)thio]-1H-tetrazol-1-yl}pyridine](/img/structure/B5594859.png)
![4-(1-methyl-1H-imidazol-2-yl)-1-[3-(phenylsulfonyl)propanoyl]piperidine](/img/structure/B5594866.png)
![N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5594872.png)

![4-[2-(aminocarbonyl)carbonohydrazonoyl]-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B5594885.png)